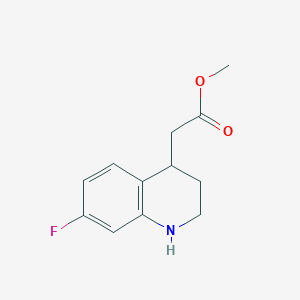
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a chemical compound with the molecular formula C12H14FNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances its biological activity and stability, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, disruption of viral replication, or induction of apoptosis in cancer cells.
類似化合物との比較
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Methyl 3-fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate
Comparison: Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is unique due to the presence of the fluorine atom in the quinoline ring, which enhances its biological activity and stability compared to non-fluorinated analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)6-8-4-5-14-11-7-9(13)2-3-10(8)11/h2-3,7-8,14H,4-6H2,1H3 |
InChIキー |
PBQPJHGSUJQFOP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCNC2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
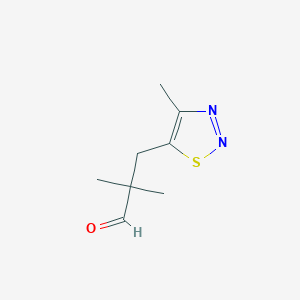
![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
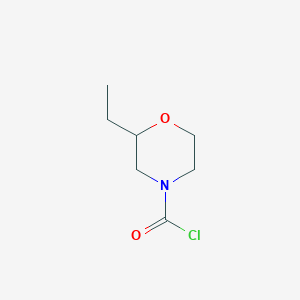
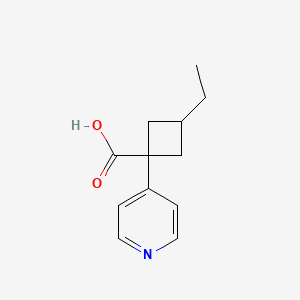


![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)

![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
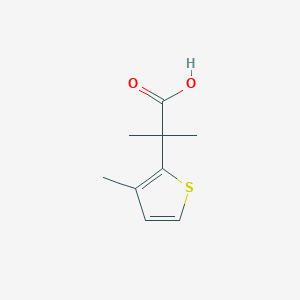
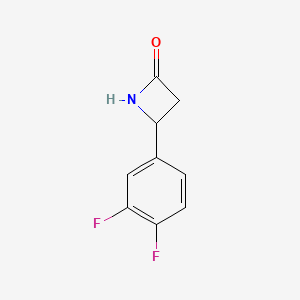
![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
